H-Ala-Ala-D-Ala-OH
Overview
Description
H-Ala-Ala-D-Ala-OH, also known as N-(2-Amino-2-oxoethyl)-N-(2-amino-2-oxoethyl)-D-alanine, is a tripeptide composed of two alanine residues and one D-alanine residue. This compound is of significant interest in the field of biochemistry and medicinal chemistry due to its structural similarity to the D-alanyl-D-alanine dipeptide, which is a crucial component in bacterial cell wall synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-D-Ala-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the desired tripeptide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The use of automated peptide synthesizers allows for efficient and scalable production of the tripeptide .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form imines or oximes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield imines, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
H-Ala-Ala-D-Ala-OH has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymes involved in bacterial cell wall synthesis, such as D-alanine-D-alanine ligase.
Medicine: The compound is used in the development of antibiotics that target bacterial cell wall synthesis.
Industry: It is employed in the production of peptide-based drugs and as a building block for more complex peptides
Mechanism of Action
H-Ala-Ala-D-Ala-OH exerts its effects by mimicking the natural substrate of bacterial transpeptidase enzymes, which are involved in the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
H-D-Ala-D-Ala-OH: This compound is structurally similar but contains two D-alanine residues instead of one.
H-Ala-D-Ala-OH: This dipeptide lacks the additional alanine residue present in H-Ala-Ala-D-Ala-OH.
H-Gly-D-Ala-OH: This compound contains glycine instead of alanine .
Uniqueness
This compound is unique due to its specific sequence of amino acids, which allows it to closely mimic the natural substrate of bacterial transpeptidase enzymes. This makes it particularly useful in the study of bacterial cell wall synthesis and the development of antibiotics targeting this pathway .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-HCWXCVPCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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